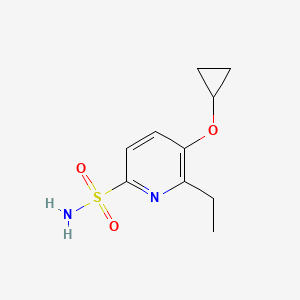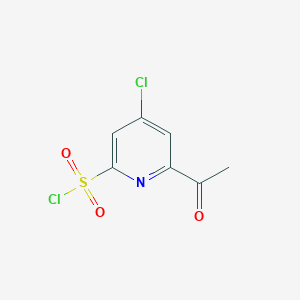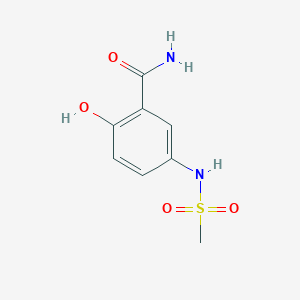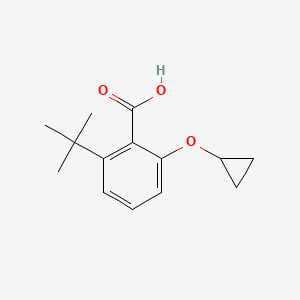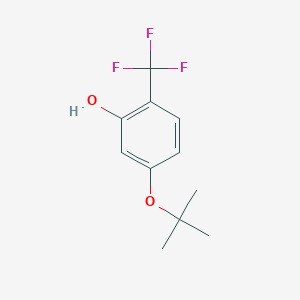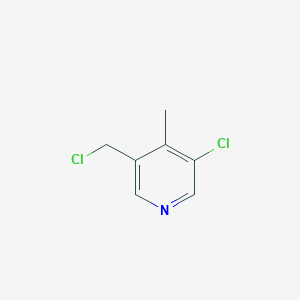
3-Chloro-5-(chloromethyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(chloromethyl)-4-methylpyridine is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding different pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Formation of amines, thiols, or other substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(chloromethyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(chloromethyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methylpyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
5-Chloro-4-methylpyridine: The position of the chlorine atom affects its reactivity and applications.
3-Chloro-5-methylpyridine: Similar structure but lacks the chloromethyl group, leading to different chemical properties.
Uniqueness
3-Chloro-5-(chloromethyl)-4-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical compounds.
Eigenschaften
Molekularformel |
C7H7Cl2N |
|---|---|
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
3-chloro-5-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
HCEIRBOFTRVQJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


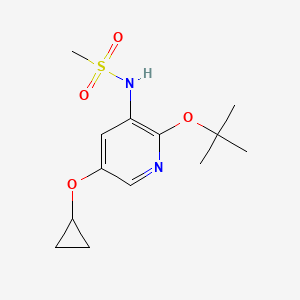
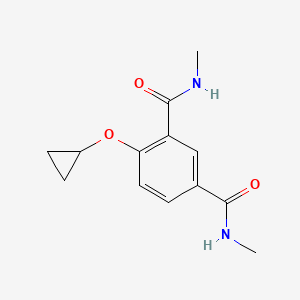

![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
